molecular formula C9H14N2O2 B4431355 N-butyl-5-methyl-3-isoxazolecarboxamide

N-butyl-5-methyl-3-isoxazolecarboxamide

Cat. No. B4431355
M. Wt: 182.22 g/mol
InChI Key: WSCVIFLDAWYBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-5-methyl-3-isoxazolecarboxamide, also known as BM-21, is a compound that belongs to the class of isoxazolecarboxamides. It has been widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-butyl-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it is believed to act on the GABAergic system, which plays an important role in regulating neuronal activity. This compound is thought to enhance the activity of GABA receptors, resulting in decreased neuronal excitability and increased inhibitory tone. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase GABAergic neurotransmission, resulting in decreased neuronal excitability and increased inhibitory tone. This compound has also been shown to decrease the release of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

N-butyl-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. For example, it has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, its effects may be dose-dependent, making it difficult to control for in experiments.

Future Directions

There are several future directions for the study of N-butyl-5-methyl-3-isoxazolecarboxamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of this compound's potential as a treatment for other disorders, such as neuropathic pain and post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems.

Scientific Research Applications

N-butyl-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to have anticonvulsant properties, indicating its potential use in the treatment of epilepsy. Additionally, this compound has been found to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

N-butyl-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-4-5-10-9(12)8-6-7(2)13-11-8/h6H,3-5H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCVIFLDAWYBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NOC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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